molecular formula C5H6ClN3OS B14207032 N-(5-Amino-4-chloro-1,3-thiazol-2-yl)acetamide CAS No. 828920-67-8

N-(5-Amino-4-chloro-1,3-thiazol-2-yl)acetamide

Cat. No.: B14207032
CAS No.: 828920-67-8
M. Wt: 191.64 g/mol
InChI Key: NYZQZMFBXJMONZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Amino-4-chloro-1,3-thiazol-2-yl)acetamide is a heterocyclic compound that contains a thiazole ring. Thiazole rings are known for their aromaticity and reactivity, making them significant in various chemical and biological applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-4-chloro-1,3-thiazol-2-yl)acetamide typically involves the reaction of 5-amino-4-chloro-2-thiazolylamine with acetic anhydride or acetyl chloride under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, including the preparation of intermediate compounds. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-4-chloro-1,3-thiazol-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted thiazole compounds .

Scientific Research Applications

N-(5-Amino-4-chloro-1,3-thiazol-2-yl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(5-Amino-4-chloro-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound may inhibit or activate biochemical pathways, depending on its structure and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives such as:

  • 2-Amino-4-chlorothiazole
  • 5-Methyl-4-chlorothiazole
  • 2-Acetylthiazole

Uniqueness

N-(5-Amino-4-chloro-1,3-thiazol-2-yl)acetamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

CAS No.

828920-67-8

Molecular Formula

C5H6ClN3OS

Molecular Weight

191.64 g/mol

IUPAC Name

N-(5-amino-4-chloro-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C5H6ClN3OS/c1-2(10)8-5-9-3(6)4(7)11-5/h7H2,1H3,(H,8,9,10)

InChI Key

NYZQZMFBXJMONZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=C(S1)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.